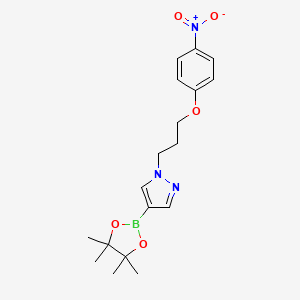
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenoxy group, a propyl chain, a pyrazole ring, and a dioxaborolan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenoxypropyl intermediate: This step involves the reaction of 4-nitrophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-nitrophenoxy)propyl bromide.
Synthesis of the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding pyrazole derivative.
Introduction of the dioxaborolan group: The final step involves the reaction of the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of biaryl compounds.
科学的研究の応用
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, which are important in various biochemical processes.
類似化合物との比較
Similar Compounds
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrazole ring, nitrophenoxy group, and dioxaborolan group makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C18H24BN3O5 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
1-[3-(4-nitrophenoxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C18H24BN3O5/c1-17(2)18(3,4)27-19(26-17)14-12-20-21(13-14)10-5-11-25-16-8-6-15(7-9-16)22(23)24/h6-9,12-13H,5,10-11H2,1-4H3 |
InChIキー |
SFJHZNFIXACCMX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
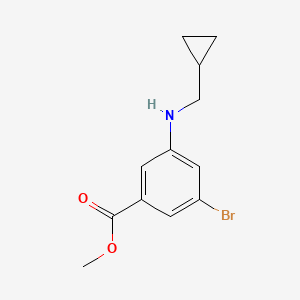
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)

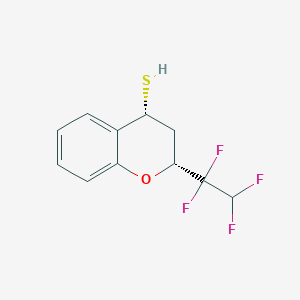
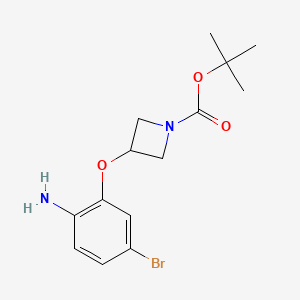
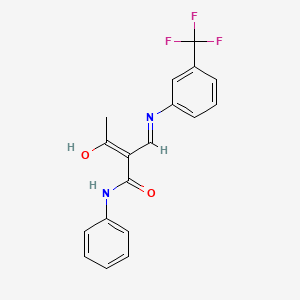
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
